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Compound Name: Anlotinib

Cat. No.: B1662124

Introduction

Anlotinib is a multi-target tyrosine kinase inhibitor that targets vascular endothelial growth
factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth
factor receptor (PDGFR), and c-Kit.[1] It has demonstrated significant anti-tumor effects in
various cancers, including non-small cell lung cancer, breast cancer, and ovarian cancer.[2][3]
[4] One of the key mechanisms of Anlotinib's anti-cancer activity is the induction of apoptosis,
or programmed cell death.[5] For researchers and drug development professionals, accurately
assessing Anlotinib-induced apoptosis in vitro is crucial for understanding its mechanism of
action and evaluating its therapeutic potential.

These application notes provide detailed protocols for the key methods used to assess
Anlotinib-induced apoptosis, guidance on data presentation, and diagrams of the associated
signaling pathways and experimental workflows.

Key Methods for Apoptosis Assessment

Several robust methods are available to detect and quantify apoptosis in vitro. The most
common assays used in Anlotinib research include:

» Annexin V/Propidium lodide (PI) Staining: Detects the externalization of phosphatidylserine
(PS), an early marker of apoptosis.
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o TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Identifies
DNA fragmentation, a hallmark of late-stage apoptosis.[6][7]

» Western Blotting: Measures changes in the expression levels of key apoptosis-regulating
proteins.[6]

o Caspase Activity Assays: Quantifies the activity of caspases, the key executioner enzymes of
apoptosis.[8]

Quantitative Data Presentation

Summarizing quantitative data in a structured format is essential for comparison and
interpretation. The following tables provide examples of how to present data from apoptosis

assays after treating cancer cells with Anlotinib.

Table 1: Apoptosis Rate Determined by Annexin V/PI Flow Cytometry

Late
Apoptotic Apoptotic/N
. Total
. Treatment Cells (%) ecrotic .

Cell Line . Apoptotic Reference

(24h) (Annexin Cells (%)

. Cells (%)
V+IPI-) (Annexin
V+/PI+)

DMSO
MCF-7 21+05 15+0.3 3.6+0.8 [2]

(Control)
Anlotinib (10

154+1.8 82x1.1 23.6+x29 [2]
HM)

DMSO
MDA-MB-231 1.8+04 1.2+0.2 3.0+£0.6 [2]

(Control)
Anlotinib (10

8.9+1.2 5.6 +0.9 145+2.1 [2]
HM)
SKOV-3 Control 35+0.6 21+04 5.6 +1.0 [9]
Anlotinib (5

12.7+15 6.8+0.9 195+2.4 [9]
HM)
© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8674883/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_TUNEL_Assay_Detecting_Apoptosis_in_Response_to_Vicenin_2_Treatment.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8674883/
https://elrig.org/wp-content/uploads/2021/03/apoptosis-assays-app-note.pdf
https://www.benchchem.com/product/b1662124?utm_src=pdf-body
https://www.imrpress.com/journal/FBL/27/4/10.31083/j.fbl2704125
https://www.imrpress.com/journal/FBL/27/4/10.31083/j.fbl2704125
https://www.imrpress.com/journal/FBL/27/4/10.31083/j.fbl2704125
https://www.imrpress.com/journal/FBL/27/4/10.31083/j.fbl2704125
https://pmc.ncbi.nlm.nih.gov/articles/PMC9821756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9821756/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Data are presented as mean + standard deviation.

Table 2: Quantification of Apoptosis by TUNEL Assay

Percentage of

Cell Line Treatment (24h) TUNEL-Positive Reference
Cells (%)
MCF-7 DMSO (Control) 3.2+0.7 [6]
Anlotinib (2 uM) 115+19 [6]
Anlotinib (4 uM) 248+3.1 [6]
Anlotinib (6 uM) 41.3+45 [6]
Data are presented as mean * standard deviation.
Table 3: Relative Protein Expression Changes by Western Blot
Cleaved
Bax/Bcl-2 Cleaved
. . Caspase-3
Cell Line Treatment Ratio (Fold (Fold PARP (Fold Reference
o
Change) Change)
Change)
Anlotinib (6
MCF-7 ~3.5 ~4.2 Not Reported  [6]
UM, 24h)
Anlotinib (5 Upregulation o )
DOHH2 Activation Degradation [10]
1M, 48h) of BAX
Anlotinib (5 Upregulation o ,
RL Activation Degradation [10]
UM, 48h) of BAX

Fold change is relative to the vehicle-treated control group.

Experimental Protocols
Annexin VIPropidium lodide (Pl) Staining Protocol
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Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer
leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein,
has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a
fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells,
but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
[11]

Workflow Diagram:
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Cell Preparation

Seed and Culture Cells

Treat with Anlotinib

Harvest Cells (Trypsinization + Supernatant)

Wash with PBS

Resuspend in 1X Binding Buffer

Add Annexin V-FITC and PI

Incubate (15 min, RT, Dark)

Add 1X Binding Buffer

:

Analyze by Flow Cytometry (within 1h)

Click to download full resolution via product page

Caption: Workflow for Annexin V/PI apoptosis assay.
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Materials:

Annexin V-FITC/PI Apoptosis Detection Kit (e.g., from BD Biosciences, Thermo Fisher
Scientific, Abcam)[12][13]

1X Phosphate-Buffered Saline (PBS)

1X Binding Buffer

Flow cytometer
Procedure:

o Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of Anlotinib
for the specified time. Include a vehicle-treated (e.g., DMSO) control group.[2]

o Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS
and detach using trypsin. Combine with the supernatant containing floating cells to ensure all
apoptotic cells are collected.[11]

e Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the
supernatant and wash the cells twice with cold PBS.[12]

» Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106
cells/mL.[12] Transfer 100 pL of the cell suspension (~1 x 10”5 cells) to a flow cytometry
tube.[12]

e Add 5 pL of Annexin V-FITC and 5 pL of PI to the cell suspension.
» Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

e Analysis: Add 400 pL of 1X Binding Buffer to each tube. Analyze the samples by flow
cytometry within one hour.[12]

TUNEL Assay Protocol

Principle: The TUNEL assay detects DNA fragmentation by labeling the 3'-hydroxyl termini in
the DNA breaks with labeled dUTPs, catalyzed by the enzyme Terminal deoxynucleotidyl
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Transferase (TdT). This is a hallmark of late-stage apoptosis.[7]

Workflow Diagram:

Cell Preparation

Culture Cells on Coverslips

Treat with Anlotinib

Fixation & Pefmeabilization

Fix with 4% Paraformaldehyde

Permeabilize (e.g., 0.25% Triton X-100)

TUNEL Reaction

Add TdT Reaction Cocktail

Incubate (60 min, 37°C, Humidified)

Counterstain Nuclei (e.g., DAPI)

:

Mount and Image with Fluorescence Microscope

© 2025 BenchChem. All rights reserved. 7/14 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_TUNEL_Assay_Detecting_Apoptosis_in_Response_to_Vicenin_2_Treatment.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow for TUNEL assay on adherent cells.

Materials:

e TUNEL Assay Kit (e.g., from Abcam, Thermo Fisher Scientific, BioTnA)[14][15]

o 4% Paraformaldehyde (PFA) in PBS

e Permeabilization Solution (e.g., 0.1-0.25% Triton™ X-100 in PBS)[14]

o DAPI or Hoechst for nuclear counterstaining[6][14]

o Fluorescence Microscope

Procedure:

e Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with
Anlotinib as required.

o Fixation: After treatment, wash cells with PBS and fix with 4% PFA for 15-20 minutes at room
temperature.[6][7]

o Permeabilization: Wash the fixed cells with PBS. Permeabilize the cells by incubating with
Permeabilization Solution for 20 minutes at room temperature.[14]

o TUNEL Reaction: Wash the cells with PBS. Prepare the TUNEL reaction mixture according
to the kit manufacturer's instructions.[7] Apply the mixture to the cells and incubate for 60
minutes at 37°C in a humidified, dark chamber.[6][14]

» Staining and Imaging: Stop the reaction by washing with PBS. Counterstain the nuclei with
DAPI or Hoechst.[6][7] Mount the coverslips onto microscope slides and visualize using a
fluorescence microscope.[7] TUNEL-positive cells will show fluorescence at the site of DNA
fragmentation.[7]
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Western Blotting Protocol for Apoptosis-Related
Proteins

Principle: Western blotting allows for the semi-quantitative detection of specific proteins. In the
context of apoptosis, this method is used to measure changes in the levels of pro-apoptotic
proteins (e.g., Bax, Bak, Cleaved Caspase-3, Cleaved PARP) and anti-apoptotic proteins (e.g.,
Bcl-2, Mcl-1).[6][10]

Materials:

» RIPA Lysis Buffer with protease and phosphatase inhibitors

o BCA Protein Assay Kit

o SDS-PAGE gels and running buffer

» Transfer buffer and PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, [3-actin)
» HRP-conjugated secondary antibodies

o Enhanced Chemiluminescence (ECL) substrate

Procedure:

o Protein Extraction: Treat cells with Anlotinib, then wash with cold PBS and lyse with RIPA
buffer.

¢ Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 ug) and separate them by size
on an SDS-PAGE gel.

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent
non-specific antibody binding.

e Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. After
washing with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1
hour at room temperature.

o Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands
using a chemiluminescence imaging system. Densitometry analysis can be used to quantify
the relative protein expression, often normalized to a loading control like 3-actin.

Caspase-3/7 Activity Assay Protocol

Principle: This assay uses a specific substrate for caspase-3 and caspase-7 that, when
cleaved, generates a luminescent or fluorescent signal. The signal intensity is directly
proportional to the amount of active caspase-3/7 in the sample.[16]

Materials:

o Caspase-Glo® 3/7 Assay Kit (Promega) or similar[16]
o White-walled multi-well plates (for luminescence)

e Luminometer

Procedure:

o Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with
Anlotinib.

o Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the
manufacturer's instructions and allow it to equilibrate to room temperature.[16]

o Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature.
[16] Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium
in each well (e.g., 100 pL of reagent to 100 pL of medium).[16]
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 Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at
room temperature for 1-3 hours.

e Measurement: Measure the luminescence of each sample using a luminometer. The
luminescent signal is proportional to the caspase activity.[16]

Signaling Pathways of Anlotinib-Induced Apoptosis

Anlotinib induces apoptosis through multiple signaling pathways. As a multi-target TKI, it
inhibits receptor tyrosine kinases like VEGFR and PDGFR, which in turn affects downstream
pro-survival pathways such as PI3K/Akt and MEK/ERK.[2][17][18] Inhibition of these pathways
leads to the modulation of Bcl-2 family proteins, promoting the mitochondrial (intrinsic) pathway
of apoptosis.[17]
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Caption: Anlotinib-induced apoptosis signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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